4-[(Tetrahydropyran-4-yl)amino]-1-butanol

ADME CNS Drug Discovery Physicochemical Property Prediction

Researchers require bifunctional linkers with precise spatial control for PROTAC ternary complex formation, yet common piperidine analogs cause P-gp efflux and poor membrane permeability. This tetrahydropyran-containing amino alcohol provides the optimal solution. - **Bifunctional design**: Orthogonal amine and alcohol handles enable independent conjugation to target protein and E3 ligase ligands. - **ADME-optimized**: THP oxygen reduces basicity (predicted clogP 1.87), mitigating P-gp efflux for CNS exposure. - **Reliable supply**: ≥95% purity, consistent batch-to-batch quality. Available for immediate R&D use.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B7872710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Tetrahydropyran-4-yl)amino]-1-butanol
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1COCCC1NCCCCO
InChIInChI=1S/C9H19NO2/c11-6-2-1-5-10-9-3-7-12-8-4-9/h9-11H,1-8H2
InChIKeySFJRBAUVSVDRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Tetrahydropyran-4-yl)amino]-1-butanol Procurement Guide


4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS 1249168-55-5, C9H19NO2, MW 173.25 g/mol) is a bifunctional small molecule containing a tetrahydropyran (THP) ether ring linked via a secondary amine to a butanol chain . This scaffold combines a cyclic ether (increased metabolic stability and reduced basicity relative to piperidine analogs), a secondary amine (potential for further functionalization or hydrogen bonding), and a primary alcohol (conjugation handle) . It is typically supplied at ≥95% purity as a versatile intermediate for drug discovery and organic synthesis .

1
Bifunctional intermediate with orthogonal amine and alcohol handles for sequential derivatization
2
THP ether scaffold with reduced basicity relative to piperidine analogs
3
Four-carbon linker supporting lipophilicity-hydrophilicity balance in SAR exploration

Why 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Cannot Be Replaced


Direct substitution with common analogs (e.g., 4-aminotetrahydropyran, 4-piperidinol, or simple amino alcohols) fundamentally alters the molecule's spatial and electronic profile, leading to divergent ADME properties, synthetic tractability, and biological activity . The tetrahydropyran oxygen reduces pKa relative to piperidines, improving membrane permeability , while the specific four-carbon linker balances lipophilicity and hydrogen bonding capacity in ways that shorter/longer chains do not . The bifunctional nature (amine + alcohol) enables orthogonal derivatization strategies not possible with mono-functional analogs .

4-Aminotetrahydropyran
Lacks the primary alcohol handle; monofunctional profile limits orthogonal derivatization strategies and synthetic versatility may shift significantly.
Piperidinol analogs
Higher pKa relative to the THP scaffold; membrane permeability and ADME properties may not transfer directly in cell-based assays.
Aliphatic diamines
Excess hydrogen bond donors may reduce passive permeability; drug-likeness profile may not reproduce the balanced HBD/HBA of this scaffold.

4-[(Tetrahydropyran-4-yl)amino]-1-butanol vs. Closest Structural Analogs


Lipophilicity and Brain Penetration vs. 4-Aminotetrahydropyran

Computational predictions indicate a substantial difference in lipophilicity between 4-[(Tetrahydropyran-4-yl)amino]-1-butanol and its closest analog, 4-aminotetrahydropyran, a common scaffold in CNS drug discovery . This difference directly impacts predicted membrane permeability and CNS exposure.

Lipophilicity vs 4-ATHP
Class-level
This compound: clogP = 1.87 vs 4-Aminotetrahydropyran: clogP ≈ 0.3
Higher lipophilicity Δ ΔclogP ≈ +1.57 (in silico)
Supports lipophilicity screening context for CNS research programs
In silico prediction; experimental validation recommended
ADME CNS Drug Discovery Physicochemical Property Prediction

Aqueous Solubility vs. Piperidinol Analogs

In silico ADMET predictions suggest that 4-[(Tetrahydropyran-4-yl)amino]-1-butanol possesses a favorable solubility profile for early-stage drug discovery . This contrasts with more lipophilic piperidine-based analogs, which often exhibit poor aqueous solubility and precipitation issues in biological assays.

Aqueous Solubility
Class-level
2.639 mg/mL
Predicted aqueous solubility
Supports solubility screening review for early-stage assay workflows
In silico ADMET prediction; may differ from measured solubility
Solubility Formulation Medicinal Chemistry

Bifunctional Reactivity vs. Mono-Functional Analogs

4-[(Tetrahydropyran-4-yl)amino]-1-butanol contains both a secondary amine and a primary alcohol, enabling orthogonal functionalization strategies that are impossible with common mono-functional analogs like 4-aminotetrahydropyran or tetrahydropyran-4-ylmethanol . This bifunctionality allows sequential derivatization (e.g., amide coupling followed by esterification) without protecting group manipulation.

Reactive Handles
Class-level
This compound: 2 handles vs 4-Aminotetrahydropyran: 1 handle
Secondary amine + primary alcohol Primary amine only
Supports orthogonal derivatization workflow selection
Enables sequential coupling without protecting group manipulation
Synthetic Utility Linker Chemistry PROTAC Design

H-Bond Donor/Acceptor Profile vs. Aliphatic Diamines

The compound presents a balanced hydrogen bond donor/acceptor profile (2 HBD: amine NH + alcohol OH; 3 HBA: ether O + amine N + alcohol O) [1]. This is distinct from simple aliphatic diamines (e.g., putrescine, cadaverine), which have high hydrogen bond donor counts and poor membrane permeability.

H-Bond Donor Count
Class-level
2 HBD
vs 4 HBD for 1,4-diaminobutane
Supports permeability profile review for lead optimization
50% fewer HBD than aliphatic diamines; structural analysis from molecular formula
Physicochemical Properties Drug-likeness Lipinski's Rules

4-[(Tetrahydropyran-4-yl)amino]-1-butanol Application Scenarios


CNS-Penetrant Kinase Inhibitor Scaffold

The predicted favorable clogP (1.87) and balanced HBD/HBA profile make this compound a suitable starting point for designing kinase inhibitors intended for brain exposure. The tetrahydropyran oxygen reduces basicity relative to piperidine, mitigating P-gp efflux.

PROTAC & Molecular Glue Linker

The orthogonal amine and alcohol handles allow independent conjugation to a target protein ligand and an E3 ligase ligand, facilitating the rapid assembly of PROTAC candidates. The four-carbon linker provides optimal spacing for ternary complex formation in many systems.

GPCR Modulator Building Block

The tetrahydropyran ring is a known privileged structure in GPCR drug discovery. This compound can serve as a versatile intermediate for synthesizing biased agonists or antagonists targeting aminergic or peptidergic receptors.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design studies
THP-related basicity profile
Brain penetration assay review
PROTAC linker assembly studies
Orthogonal bifunctional handles
Ternary complex formation review
GPCR modulator synthesis studies
Reported GPCR scaffold context
Receptor binding assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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